REACTION_CXSMILES
|
COC1C=CC(O)=C(C2OC3C=CC=C(CNCC4C=CC=CN=4)C=3N=2)C=1.[CH3:28][O:29][C:30]1[C:35]([O:36][CH3:37])=[CH:34][C:33]([C:38]2[O:39][C:40]3[CH:46]=[CH:45][CH:44]=[C:43]([CH2:47][NH:48][CH2:49][C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][N:51]=4)[C:41]=3[N:42]=2)=[C:32]([O:56]COC)[CH:31]=1>>[CH3:28][O:29][C:30]1[C:35]([O:36][CH3:37])=[CH:34][C:33]([C:38]2[O:39][C:40]3[CH:46]=[CH:45][CH:44]=[C:43]([CH2:47][NH:48][CH2:49][C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][N:51]=4)[C:41]=3[N:42]=2)=[C:32]([OH:56])[CH:31]=1
|
Name
|
2-(5-methoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O
|
Name
|
2-(4,5-dimethoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)OCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |